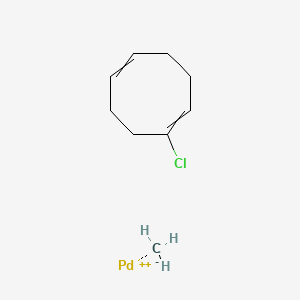
1-Chlorocycloocta-1,5-diene; methylpalladiumylium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chlorocycloocta-1,5-diene; methylpalladiumylium is an organometallic compound that features a palladium center coordinated to a 1-chlorocycloocta-1,5-diene ligand and a methyl group. This compound is of significant interest in the field of catalysis due to its ability to facilitate various organic transformations, particularly in cross-coupling reactions.
Métodos De Preparación
The synthesis of 1-Chlorocycloocta-1,5-diene; methylpalladiumylium typically involves the reaction of palladium chloride with 1-chlorocycloocta-1,5-diene in the presence of a methylating agent. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the palladium center. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
1-Chlorocycloocta-1,5-diene; methylpalladiumylium undergoes a variety of chemical reactions, including:
Oxidation: The palladium center can be oxidized to higher oxidation states, which can facilitate further transformations.
Reduction: The compound can be reduced to form palladium(0) species, which are highly reactive and can participate in various catalytic cycles.
Substitution: The chloride ligand can be substituted with other ligands, such as phosphines or amines, to form new palladium complexes.
Cross-Coupling Reactions: The compound is particularly effective in facilitating cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings, which are widely used in organic synthesis.
Common reagents and conditions used in these reactions include bases (e.g., potassium carbonate), solvents (e.g., toluene, dichloromethane), and various nucleophiles or electrophiles. Major products formed from these reactions include biaryl compounds, alkenes, and alkynes.
Aplicaciones Científicas De Investigación
1-Chlorocycloocta-1,5-diene; methylpalladiumylium has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various organic transformations, particularly in the synthesis of complex molecules.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, through cross-coupling reactions.
Industry: The compound is used in the production of fine chemicals, agrochemicals, and materials science.
Mecanismo De Acción
The mechanism by which 1-Chlorocycloocta-1,5-diene; methylpalladiumylium exerts its effects involves the coordination of the palladium center to the 1-chlorocycloocta-1,5-diene ligand and the methyl group. This coordination facilitates the activation of various substrates, allowing them to undergo further transformations. The palladium center can undergo oxidative addition, reductive elimination, and transmetalation steps, which are key processes in catalytic cycles.
Comparación Con Compuestos Similares
1-Chlorocycloocta-1,5-diene; methylpalladiumylium can be compared with other similar compounds, such as:
Dichloro(1,5-cyclooctadiene)palladium(II): This compound features two chloride ligands and is also used in cross-coupling reactions.
Chloro(1,5-cyclooctadiene)iridium(I) dimer: This iridium complex is used in homogeneous catalysis and has applications in carbonylation and hydrosilylation reactions.
Dichloro(1,5-cyclooctadiene)platinum(II): This platinum complex is used in hydrogenative cyclization and stereoselective tandem hydrosilylation-Hiyama coupling reactions.
The uniqueness of this compound lies in its ability to facilitate a wide range of cross-coupling reactions with high efficiency and selectivity, making it a valuable tool in organic synthesis.
Propiedades
Fórmula molecular |
C9H14ClPd+ |
|---|---|
Peso molecular |
264.08 g/mol |
Nombre IUPAC |
carbanide;1-chlorocycloocta-1,5-diene;palladium(2+) |
InChI |
InChI=1S/C8H11Cl.CH3.Pd/c9-8-6-4-2-1-3-5-7-8;;/h1-2,7H,3-6H2;1H3;/q;-1;+2 |
Clave InChI |
KCPSSRNPZIQNDQ-UHFFFAOYSA-N |
SMILES canónico |
[CH3-].C1CC=C(CCC=C1)Cl.[Pd+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


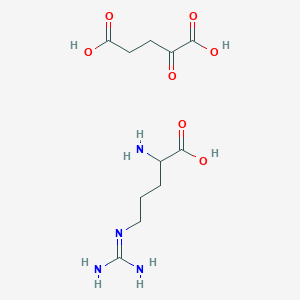
![4-tert-butyl-N-{[3-methoxy-4-(pentanoylamino)phenyl]carbamothioyl}benzamide](/img/structure/B12447356.png)
![(5Z)-5-{[1-(4-nitrophenyl)pyrrol-2-yl]methylidene}-2-sulfanylideneimidazolidin-4-one](/img/structure/B12447368.png)
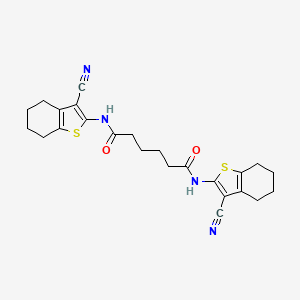


![N-{[5-({2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide](/img/structure/B12447381.png)
![6-(4-Chlorophenyl)-2-[(oxiran-2-ylmethyl)sulfanyl]-4-phenylpyridine-3-carbonitrile](/img/structure/B12447383.png)
![2-{[4-cyano-1-(thiophen-2-yl)-5,6,7,8-tetrahydroisoquinolin-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B12447388.png)

![2-{[(4-Tert-butylphenyl)carbonyl]amino}-5-methylbenzoic acid](/img/structure/B12447398.png)
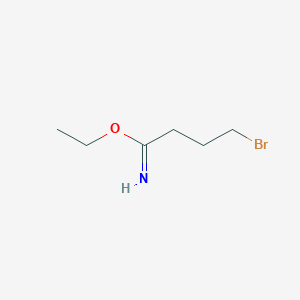
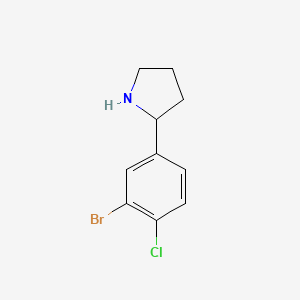
![N-tert-butyl-2-[(4-chlorophenyl)sulfanyl]propanamide](/img/structure/B12447413.png)
